
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate, also known as MPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and butyrylcholine, which are neurotransmitters that play a role in cognitive function and memory. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine and butyrylcholine, respectively. This inhibition leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and memory. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in a variety of physiological processes. Additionally, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have neuroprotective and anti-tumor effects, which may be useful in the development of new therapies for neurodegenerative diseases and cancer. However, one limitation of using Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate. One area of interest is the development of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate and its potential applications in other fields such as pharmacology and cancer research. Finally, more studies are needed to evaluate the safety and toxicity of Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in order to determine its potential as a drug candidate.
Synthesis Methods
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate can be synthesized using a multi-step process involving the reaction of butyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting product with methyl iodide and 4-methylpyrazole. The final product is purified using column chromatography to obtain Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate in high yield and purity.
Scientific Research Applications
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been studied for its potential applications in various scientific fields, including neurology, pharmacology, and cancer research. In neurology, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been studied for its potential as a drug candidate due to its ability to inhibit the activity of certain enzymes. In cancer research, Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate has been shown to have anti-tumor effects and may be useful in the development of new cancer therapies.
properties
IUPAC Name |
butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-4-7-17-12(16)6-5-11(15)10-8-13-14(2)9-10/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVCNIAESHRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)C1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(1-methylpyrazol-4-yl)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

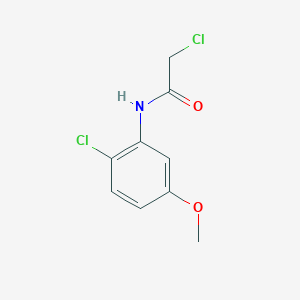
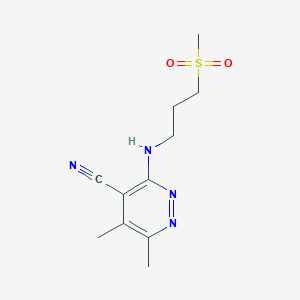
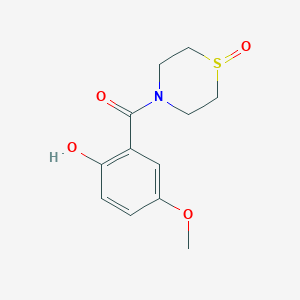
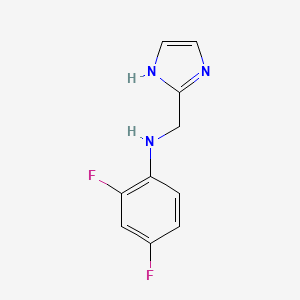
![2-[Methyl-[(2-methylfuran-3-yl)methyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7588525.png)
![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)
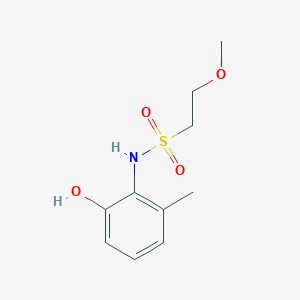
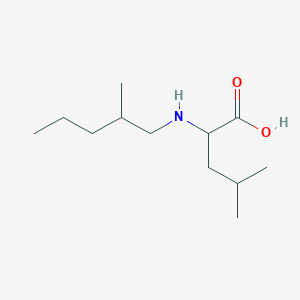
![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
